
芥酸甲酯
描述
13(Z)-Docosenoic acid methyl ester is a fatty acid methyl ester that is a flavor-active, volatile, and aromatic compound found in cooked commercial shrimp waste. It is a component of biodiesel formed from C. megalocarpus and C. pentandra oils that contain trierucin. 13(Z)-Docosenoic acid methyl ester has also been used as a standard for the quantification of 13(Z)-docosenoic acid by GC-MS.
Methyl erucate is a fatty acid methyl ester.
科学研究应用
种子油生产聚合物
从阿比西尼亚羽扇豆的种子油中提取的芥酸甲酯,可用于生产聚合物。此过程涉及芥酸的氧化裂解,以产生芥子酸和壬酸,当采用臭氧化时,高纯度芥子酸的总收率很高 (Gidanian & Howard, 1976)。
对脂肪酸成分的影响
对芝麻菜种子的一项研究表明,播种期和含氮肥可以改变种子油中的脂肪酸成分,其中含有大量的芥酸。这些发现对于了解农业实践如何影响种子油的质量以用于各种应用(包括含有芥酸甲酯的应用)至关重要 (Uğur et al., 2010)。
害虫防治熏蒸剂
研究探索了使用芝麻菜中的化合物作为控制谷物和干粮产品中害虫侵扰的潜在熏蒸剂。这包括关注异硫氰酸酯 (ITC),芥酸甲酯衍生物在害虫防治方面显示出有希望的结果,同时对哺乳动物的毒性较低 (Shaaya & Kostyukovsky, 2010)。
替代燃料来源
芝麻菜的甲酯衍生物已被研究作为潜在的生物柴油来源。研究表明,在内燃机中使用这些衍生物可以减少有害排放,表明它是传统燃料的可持续替代品 (Tayari, Abedi, & Tahvildari, 2019)。
抗菌特性
含有芥酸甲酯的芝麻菜种子油对各种抗生素耐药菌表现出显着的抗菌活性。这表明其在医疗和食品保鲜应用中作为天然抗菌剂的潜力 (Khoobchandani et al., 2010)。
催化应用
芥酸甲酯已用于不饱和酯的催化复分解中。此过程受酯的分子特征和催化材料的性质的影响,展示了其在各种工业催化应用中的潜力 (Ellison, Coverdale, & Dearing, 1983)。
安全和危害
Methyl erucate may cause skin irritation and may be harmful if absorbed through the skin. It may also cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
作用机制
Target of Action
Methyl erucate, also known as Methyl cis-13-docosenoate , is a fatty acid methyl ester
Action Environment
Environmental factors such as temperature, pH, and the presence of other metabolites can influence the action, efficacy, and stability of Methyl erucate. For instance, its stability may be affected by exposure to light . .
生化分析
Biochemical Properties
Methyl erucate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of methyl erucate is lipase, which catalyzes the hydrolysis of ester bonds, releasing erucic acid and methanol. Methyl erucate also interacts with fatty acid-binding proteins, which facilitate its transport within cells. Additionally, it can be incorporated into phospholipids and triglycerides, influencing membrane fluidity and energy storage .
Cellular Effects
Methyl erucate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, methyl erucate can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. This activation can lead to changes in the expression of genes involved in fatty acid oxidation, lipid synthesis, and inflammatory responses. Additionally, methyl erucate can alter cellular metabolism by serving as a substrate for beta-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP) .
Molecular Mechanism
The molecular mechanism of action of methyl erucate involves its interactions with various biomolecules. Methyl erucate can bind to and activate PPARs, leading to changes in gene expression. It can also inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, methyl erucate can reduce the synthesis of new fatty acids, thereby influencing lipid metabolism. Additionally, methyl erucate can be incorporated into cellular membranes, affecting their fluidity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl erucate can change over time. Methyl erucate is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures, light, or oxidative conditions. Long-term studies have shown that methyl erucate can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression. The extent of these effects can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of methyl erucate can vary with different dosages in animal models. At low to moderate doses, methyl erucate has been shown to have beneficial effects on lipid metabolism and inflammation. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal lipid homeostasis. Threshold effects have been observed, where the beneficial effects of methyl erucate are seen up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
Methyl erucate is involved in several metabolic pathways, including beta-oxidation and lipid synthesis. It interacts with enzymes such as lipase, which hydrolyzes methyl erucate to release erucic acid and methanol. Erucic acid can then undergo beta-oxidation to generate energy in the form of ATP. Methyl erucate can also be incorporated into phospholipids and triglycerides, influencing membrane composition and energy storage. Additionally, it can modulate the activity of enzymes involved in fatty acid synthesis and oxidation .
Transport and Distribution
Within cells and tissues, methyl erucate is transported and distributed with the help of fatty acid-binding proteins and lipoproteins. These proteins facilitate the movement of methyl erucate across cellular membranes and its incorporation into lipid droplets and membranes. Methyl erucate can accumulate in adipose tissue, liver, and other lipid-rich tissues, where it can exert its effects on lipid metabolism and cellular function .
Subcellular Localization
Methyl erucate is primarily localized in lipid droplets, cellular membranes, and the endoplasmic reticulum. Its subcellular localization can influence its activity and function. For example, the incorporation of methyl erucate into cellular membranes can affect membrane fluidity and the function of membrane-bound proteins. Additionally, methyl erucate can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals .
属性
IUPAC Name |
methyl (Z)-docos-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNDJIBBPLNPOW-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051578 | |
| Record name | Methyl (Z)-docos-13-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-34-9 | |
| Record name | Methyl erucate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl erucate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Docosenoic acid, methyl ester, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (Z)-docos-13-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-docos-13-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ERUCATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8R52277S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






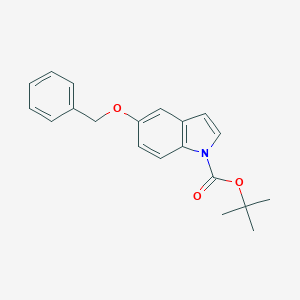

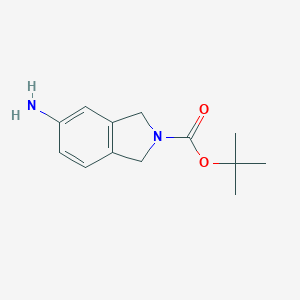
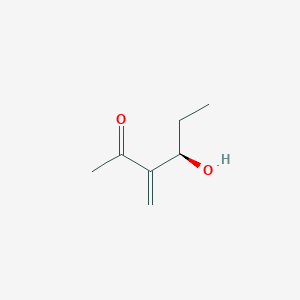
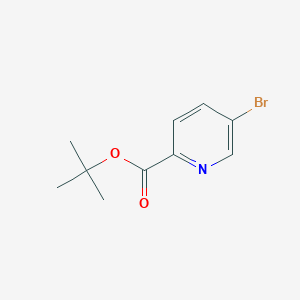


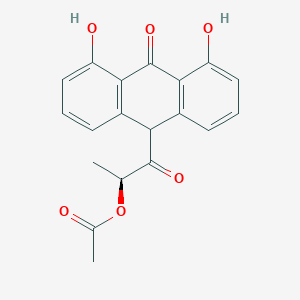
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
